A Technical Guide to the Physicochemical Properties of 4,5-Dichloro-2-nitrobenzotrifluoride
A Technical Guide to the Physicochemical Properties of 4,5-Dichloro-2-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
December 25, 2025
Introduction
4,5-Dichloro-2-nitrobenzotrifluoride is a fluorinated aromatic compound of significant interest in organic synthesis. As a substituted benzotrifluoride, its unique electronic and lipophilic properties, conferred by the trifluoromethyl group, make it a valuable intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[1] The presence of chlorine and nitro functional groups provides multiple reaction sites for further chemical transformations. This document provides a comprehensive overview of its known physicochemical properties, experimental protocols for its characterization, and a summary of safety and handling information.
Physicochemical Properties
The properties of 4,5-Dichloro-2-nitrobenzotrifluoride are primarily derived from computational models, as detailed experimental data is limited in publicly available literature. The following table summarizes these key characteristics.
| Property | Value | Source |
| IUPAC Name | 1,2-dichloro-4-nitro-5-(trifluoromethyl)benzene | PubChem[2] |
| CAS Number | 50594-31-5 | PubChem[2][3] |
| Molecular Formula | C₇H₂Cl₂F₃NO₂ | PubChem[2][3] |
| Molecular Weight | 259.99 g/mol | PubChem[2] |
| Monoisotopic Mass | 258.9414682 Da | PubChem[2] |
| Appearance | Solid (predicted) | - |
| XLogP3 | 3.9 | PubChem[2] |
| Polar Surface Area | 45.8 Ų | PubChem[2] |
| Hydrogen Bond Donors | 0 | PubChem[2] |
| Hydrogen Bond Acceptors | 3 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
Logical & Experimental Workflows
To understand the context of this chemical, the following diagrams illustrate its identification and a general synthetic approach.
Caption: Logical relationship of chemical identifiers for the target compound.
Caption: A generalized workflow for the synthesis via aromatic nitration.
Experimental Protocols
While a specific, detailed protocol for the synthesis of 4,5-Dichloro-2-nitrobenzotrifluoride was not found, a general procedure can be adapted from standard nitration reactions of related benzotrifluoride compounds.[7][8]
4.1 Synthesis via Nitration of 3,4-Dichlorobenzotrifluoride (General Protocol)
This protocol outlines a representative method for the nitration of a dichlorobenzotrifluoride isomer.
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Objective: To introduce a nitro group onto the aromatic ring of 3,4-dichlorobenzotrifluoride.
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Methodology:
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Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, concentrated sulfuric acid is cooled to below 10°C in an ice bath.[7] Fuming nitric acid (1.5 equivalents) is added slowly and dropwise to the sulfuric acid while maintaining the low temperature.[7]
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Reaction: 3,4-Dichlorobenzotrifluoride (1 equivalent) is added dropwise from the addition funnel to the prepared nitrating mixture. The internal temperature must be carefully maintained between 0°C and 10°C throughout the addition.[7]
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Reaction Monitoring: After the addition is complete, the mixture is stirred at room temperature for 2-4 hours.[7] The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
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Work-up and Isolation: The reaction mixture is slowly poured onto crushed ice with vigorous stirring to quench the reaction. The resulting precipitate (the crude product) is collected by vacuum filtration.
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Purification: The crude solid is washed with water until neutral, followed by a wash with a saturated sodium bicarbonate solution and finally with brine.[7] The product is then dried over an anhydrous agent like sodium sulfate.[7] Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
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4.2 Determination of Melting Point (General Protocol)
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Objective: To determine the temperature range over which the solid compound transitions to a liquid.
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Methodology:
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A small, dry sample of the purified crystalline solid is packed into a capillary tube.
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The tube is placed in a calibrated melting point apparatus.
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The temperature is raised at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.
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The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
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Spectral Information
Specific spectral data (NMR, IR, Mass Spectrometry) for 4,5-Dichloro-2-nitrobenzotrifluoride is not available in the searched literature. However, for related isomers like 5-Chloro-2-nitrobenzotrifluoride, various spectral analyses including FTIR, ATR-IR, and 1D NMR have been performed and are available in databases like PubChem.[9] Researchers synthesizing the title compound would typically perform these analyses for structural verification.
Safety and Handling
Based on GHS classifications from notifications to the ECHA C&L Inventory, 4,5-Dichloro-2-nitrobenzotrifluoride is considered a hazardous substance.[2]
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Hazard Statements:
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Pictogram:
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Warning (Exclamation Mark)[2]
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Precautionary Measures:
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Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[2][10] Wash skin thoroughly after handling (P264).[2][10] Use only outdoors or in a well-ventilated area (P271).[2][10] Wear protective gloves, eye protection, and face protection (P280).[2][10]
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Response: If on skin, wash with plenty of water (P302+P352).[2][10] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[2][10] If skin or eye irritation persists, get medical advice/attention.[2] If inhaled, remove person to fresh air and keep comfortable for breathing (P304+P340).[2][10]
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Storage: Store in a well-ventilated place. Keep container tightly closed (P403+P233).[2][10] Store locked up (P405).[2]
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Disposal: Dispose of contents/container to an approved waste disposal plant (P501).[2][10]
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It is imperative to handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
- 1. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
- 2. 4,5-Dichloro-2-nitrobenzotrifluoride | C7H2Cl2F3NO2 | CID 2736844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pschemicals.com [pschemicals.com]
- 4. echemi.com [echemi.com]
- 5. 2,4-DICHLORO-5-(TRIFLUOROMETHYL)NITROBENZENE [chembk.com]
- 6. 2,4-Dichloro-5-nitrobenzotrifluoride CAS#: 400-70-4 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-Chloro-2-nitrobenzotrifluoride | C7H3ClF3NO2 | CID 67052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
